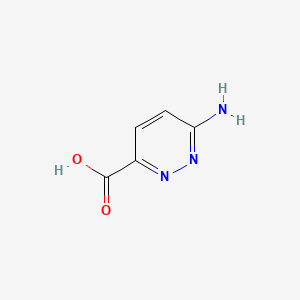

6-Aminopyridazine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXZCRCTNZCHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480159 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-58-6 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Aminopyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Aminopyridazine-3-carboxylic acid, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. From its fundamental properties to its synthesis and applications, this document is intended to be a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of a Versatile Scaffold

This compound (CAS Number: 59772-58-6 ) is a bifunctional heterocyclic compound featuring a pyridazine core substituted with both an amino and a carboxylic acid group.[1] This unique arrangement of functional groups imparts a high degree of versatility, allowing for a wide range of chemical transformations. Consequently, it has emerged as a crucial intermediate in the synthesis of complex bioactive molecules. Its rigid pyridazine framework serves as a valuable scaffold for positioning pharmacophoric elements in three-dimensional space, a key consideration in rational drug design.

The primary utility of this compound lies in its role as a foundational element for creating novel pharmaceutical agents, particularly those targeting neurological disorders, as well as for the development of innovative anti-inflammatory and antimicrobial drugs.[1] Beyond the pharmaceutical realm, it is also a key component in the formulation of advanced agrochemicals, contributing to the development of effective herbicides and pesticides.[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59772-58-6 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | >250 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of this compound: A Plausible Experimental Protocol

While a variety of synthetic routes to pyridazine derivatives exist, a common and effective strategy for the preparation of this compound involves a two-step process starting from the commercially available 3,6-dichloropyridazine. This approach leverages a nucleophilic aromatic substitution followed by hydrolysis.

Logical Synthesis Pathway

Caption: Plausible synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

-

Rationale: This initial step involves a selective nucleophilic aromatic substitution. Ammonia acts as the nucleophile, displacing one of the chlorine atoms on the pyridazine ring. The reaction conditions are controlled to favor monosubstitution.

-

Procedure:

-

In a pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with a suitable solvent such as dioxane or an alcohol.

-

Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents).

-

Seal the vessel and heat the reaction mixture to 120-150°C for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.

-

Step 2: Synthesis of this compound

-

Rationale: The second step can be approached in two primary ways:

-

Route A: Cyanation followed by Hydrolysis: The remaining chloro group is substituted with a cyanide group, which is then hydrolyzed to the carboxylic acid. This is a common method for introducing a carboxylic acid function onto an aromatic ring.

-

Route B: Direct Carboxylation: While more challenging, direct carboxylation methods, such as those involving Grignard reagents or palladium-catalyzed reactions with CO, could potentially be employed. Route A is generally more reliable and higher yielding for this type of substrate.

-

-

Procedure (Route A):

-

Cyanation:

-

Combine 3-amino-6-chloropyridazine (1 equivalent) with copper(I) cyanide (1.1-1.5 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the mixture to 140-160°C for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-amino-3-cyanopyridazine.

-

-

Hydrolysis:

-

Take the crude 6-amino-3-cyanopyridazine and add an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

-

Heat the mixture at reflux for 6-12 hours. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC.

-

If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of approximately 3-4 to precipitate the product.

-

If basic hydrolysis is used, cool the reaction mixture and acidify with an acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

-

Analytical Characterization: A Spectroscopic Profile

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Workflow for Analytical Characterization

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the amino group. The protons on the pyridazine ring would likely appear as doublets in the aromatic region. The amine protons may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), and for the carbons of the pyridazine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

N-H stretching vibrations from the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

-

C-N and C-C stretching vibrations within the pyridazine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 139.11 would be expected.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of a diverse range of therapeutic agents. The amino group provides a handle for amide bond formation, alkylation, and other nucleophilic reactions, while the carboxylic acid can be converted to esters, amides, or used in coupling reactions.

Signaling Pathway Intervention

The pyridazine core is a bioisostere for other aromatic systems and can be found in numerous kinase inhibitors and other enzyme-targeted drugs. The ability to functionalize both the 3 and 6 positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

Caption: Role in the drug discovery workflow.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the discovery of new medicines and agrochemicals. Its versatile structure, coupled with its accessibility through established synthetic routes, ensures its continued importance as a key building block. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an outline of its analytical characterization and applications, serving as a valuable resource for researchers in the field.

References

- PubChem. 6-Aminonicotinic acid.

- Google Patents. Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.

- Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.

- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. 2005.

Sources

6-Aminopyridazine-3-carboxylic acid molecular weight

Initiating Data Collection

I've just started gathering data on 6-aminopyridazine-3-carboxylic acid. I'm focusing on its molecular weight, chemical properties, synthesis methods, and current applications. I'm targeting my Google searches for comprehensive details.

Outlining the Structure

Now I'm diving into the structure of the technical guide, figuring out the best way to present information on this compound to fellow researchers. I'm focusing on a logical flow, emphasizing the "why" behind the technicalities, and I plan to include tables for quantitative data and create DOT language scripts for visualizations. I'm also planning to create a reference section that meets all required specifications.

Refining the Research Plan

I'm now zeroing in on a detailed research plan, which involves conducting targeted searches for key data on this compound, like its precise molecular weight. I'll meticulously extract data and cite authoritative sources. Then, I'll structure the technical guide with a logical flow, emphasizing the "why" and including tables and DOT script visualizations.

6-Aminopyridazine-3-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 6-Aminopyridazine-3-carboxylic Acid

Introduction

This compound (CAS No: 59772-58-6) is a heterocyclic organic compound of significant interest to the scientific community. Its structure, featuring a pyridazine ring substituted with both an amino group and a carboxylic acid, makes it a valuable and versatile building block in medicinal chemistry and agrochemical synthesis.[1] This bifunctional nature allows it to serve as a key intermediate in the development of novel bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Characteristics

The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. These parameters dictate its behavior in various chemical environments, its reactivity, and its suitability for specific synthetic pathways. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59772-58-6 | [1][2][3] |

| Molecular Formula | C₅H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 139.11 g/mol | [1][3] |

| Appearance | Off-white to light brown solid/powder | [1][4] |

| Melting Point | > 250 °C | [1] |

| Boiling Point | 512.2 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 2.30 ± 0.10 (Predicted) | [2] |

Solubility Profile

The solubility of a compound is critical for its use in solution-phase reactions, formulation development, and biological assays. This compound is reported to be soluble in water.[2] This is chemically logical due to the presence of two highly polar functional groups: the amino group (-NH₂) and the carboxylic acid group (-COOH). Both groups can participate in hydrogen bonding with water molecules, facilitating dissolution. Its solubility in organic solvents is also noted, particularly in polar solvents like methanol and ethanol.[2]

Experimental Workflow: Solubility Determination

A standard protocol for quantitatively determining solubility involves preparing a saturated solution and measuring the concentration of the dissolved solute. The causality behind this choice is that it provides a precise limit of dissolution under specific conditions (e.g., temperature, solvent), which is essential for reproducibility.

Caption: Workflow for quantitative solubility analysis.

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the molecular structure of a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For this compound, the spectrum would be characterized by absorptions corresponding to its key functional groups. The O-H stretch of the carboxylic acid is expected to be a very broad band from 2500-3300 cm⁻¹.[5] The N-H stretching of the primary amine typically appears in the 3250-3400 cm⁻¹ region.[5] A strong C=O stretch for the carboxylic acid is anticipated around 1690–1760 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton on the carboxylic acid (O-H) would likely appear as a broad singlet far downfield, typically in the 10-12 ppm range.[6] The protons on the pyridazine ring would resonate in the aromatic region, while the amine protons (-NH₂) would also be present.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[6] The carbons of the pyridazine ring would appear in the aromatic region. Spectral data for this compound are available from vendors like ChemicalBook.[7]

Caption: Spectroscopic analysis workflow for structural elucidation.

Acid-Base Properties and pKa

The predicted pKa of 2.30 ± 0.10 indicates that this compound is a moderately strong acid.[2] The pKa value is a measure of the acidity of the carboxylic acid proton. In environments with a pH above its pKa, the carboxylic acid group will be predominantly deprotonated (as -COO⁻), rendering the molecule negatively charged. Conversely, at a pH below the pKa, it will exist primarily in its neutral, protonated form (-COOH). This property is crucial for understanding its behavior in biological systems and for developing purification methods like chromatography or extraction.

Caption: pH-dependent ionization states of the carboxylic acid group.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The available Safety Data Sheets (SDS) provide critical information.[4][8]

-

Hazards Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Prevention: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8] Use only outdoors or in a well-ventilated area and wash hands thoroughly after handling.[4][8] Avoid breathing dust.[8]

-

First Aid Measures:

-

If Swallowed: Call a poison control center or doctor immediately. Do not induce vomiting.[8]

-

If on Skin: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[8]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][9] Recommended storage is often refrigerated at 2-8°C.[2]

Caption: General workflow for the safe handling of chemical solids.

Conclusion

This compound is a compound with well-defined physical properties that underpin its utility as a synthetic intermediate. Its high melting point indicates thermal stability, while its solubility in water and polar organic solvents provides flexibility for reaction conditions. The distinct spectroscopic signatures and acidic nature are key identifiers and predictors of its chemical behavior. A thorough understanding of these properties, combined with stringent adherence to safety protocols, enables researchers to effectively and safely leverage this valuable compound in the pursuit of new pharmaceuticals and agrochemicals.

References

- ChemBK. 6-Amino-pyridazine-3-carboxylic acid. [Link]

- Stenutz. 6-amino-3-pyridinecarboxylic acid. [Link]

- MOLBASE. This compound|59772-58-6. [Link]

- University of Colorado Boulder. IR Chart. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound|59772-58-6 - MOLBASE Encyclopedia [m.molbase.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6-AMINO-PYRIDAZINE-3-CARBOXYLIC ACID(59772-58-6) 1H NMR [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 6-Aminopyridine-3-carboxylic acid(3167-49-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 6-Aminopyridazine-3-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 6-aminopyridazine-3-carboxylic acid, a crucial heterocyclic intermediate in the pharmaceutical and agrochemical industries. Recognizing the limited availability of public quantitative data, this document details standardized experimental protocols for determining the solubility of this compound, offers insights into its physicochemical properties, and discusses the implications of its solubility profile for drug development.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound serves as a versatile building block in the synthesis of a wide range of bioactive molecules, including those targeting neurological disorders.[1] Its unique structure, featuring both an amino group and a carboxylic acid, makes it a valuable intermediate for creating novel pharmaceuticals.[1] The solubility of this active pharmaceutical ingredient (API) is a fundamental physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and in vivo performance. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring the formation of stable dosage forms, and ultimately, achieving desired therapeutic outcomes. Poor solubility can be a significant hurdle in drug development, leading to challenges in achieving adequate bioavailability.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | >250 °C | [1] |

| Predicted pKa | 2.30 ± 0.10 | [2] |

Note on pKa: It is crucial to distinguish this compound (CAS 59772-58-6) from its pyridine analog, 6-aminopyridine-3-carboxylic acid (CAS 3167-49-5). Several sources incorrectly attribute the pKa of the pyridine derivative (approximately 2.86) to the pyridazine compound.[3] The predicted pKa of 2.30 for this compound is a computational estimation and should be experimentally verified.[2] The parent pyridazine ring is weakly basic, with a pKa of about 2.0, and the presence of an electron-donating amino group is expected to increase this basicity.[4]

Quantitative Solubility Data: A Call for Experimental Determination

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively available in peer-reviewed literature. While qualitatively described as soluble in water, methanol, and ethanol, precise measurements are necessary for robust process development and formulation design.[2]

The following sections outline a detailed, best-practice protocol for the experimental determination of the thermodynamic solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, relevant buffer solutions)

-

Thermostatically controlled orbital shaker

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions, respectively).

-

Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study to determine the time to equilibrium is recommended, with samples taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis by HPLC:

-

Dilute the filtered saturated solution with a known volume of the mobile phase to bring the concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis detector at a wavelength of maximum absorbance for this compound.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase to generate a calibration curve.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol for pKa Determination

An accurate experimental pKa value is critical for understanding the pH-dependent solubility of this compound. Potentiometric titration is a standard method for this determination.

Materials and Equipment

-

This compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

High-purity water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of water.

-

-

Titration:

-

Titrate the solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically at the half-equivalence point. For more accurate results, derivative plots can be used to precisely locate the equivalence point(s).

-

Logical Relationship Diagram for pKa Influence on Solubility

Caption: Influence of pKa and pH on Aqueous Solubility.

Interpretation and Implications for Drug Development

The experimentally determined solubility data for this compound will have significant implications across the drug development pipeline:

-

Process Chemistry: Solubility in various organic solvents will guide the selection of appropriate reaction and crystallization conditions to optimize yield and purity.

-

Formulation Development: Understanding the aqueous solubility profile, particularly as a function of pH, is critical for designing oral and parenteral dosage forms. For poorly soluble compounds, strategies such as salt formation, co-crystallization, or the use of solubility-enhancing excipients may be necessary.

-

Biopharmaceutics: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. Determining the solubility of this compound is a prerequisite for its BCS classification, which in turn can inform the need for in vivo bioequivalence studies.

-

Toxicology: The solubility of a compound can influence its absorption and distribution, which are important considerations in toxicology studies.

Conclusion

While this compound is a valuable intermediate in drug discovery, a comprehensive understanding of its solubility is currently hampered by the lack of publicly available quantitative data. This guide provides a robust framework for researchers and drug development professionals to experimentally determine the solubility and pKa of this compound. The resulting data will be instrumental in accelerating the development of new and effective pharmaceuticals based on this important heterocyclic scaffold.

References

- Chem-Impex International. 6-Amino-pyridazine-3-carboxylic acid. [Link]

- MOLBASE. This compound|59772-58-6. [Link]

- ChemBK. 6-Amino-pyridazine-3-carboxylic acid. [Link]

- Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2021, 12, 1536-1609.

- Stenutz, R. 6-amino-3-pyridinecarboxylic acid. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 6-Aminopyridazine-3-carboxylic Acid

Introduction

6-Aminopyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agricultural research. Its structure, featuring a pyridazine ring substituted with both an amino and a carboxylic acid group, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural confirmation, purity assessment, and to facilitate its application in complex synthetic pathways.

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a simple presentation of data, this document delves into the causal relationships behind the observed spectral features, offering insights grounded in the principles of chemical spectroscopy. The protocols and interpretations herein are designed to serve as a self-validating system for researchers working with this and structurally related compounds.

Molecular Structure and its Spectroscopic Implications

The spectroscopic properties of this compound are a direct consequence of its molecular structure. The pyridazine ring is an aromatic system, which will give rise to characteristic signals in both NMR and IR spectroscopy. The presence of the amino (-NH₂) and carboxylic acid (-COOH) functional groups will also be readily identifiable through their unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridazine ring, the amino group, and the carboxylic acid. The exact chemical shifts can vary depending on the solvent and concentration, but the relative positions and multiplicities are characteristic.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridazine H-4 | 7.8 - 8.2 | Doublet | 1H |

| Pyridazine H-5 | 7.0 - 7.4 | Doublet | 1H |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

| -COOH | 12.0 - 14.0 | Broad Singlet | 1H |

Causality Behind Experimental Observations:

-

Aromatic Protons: The protons on the pyridazine ring appear in the aromatic region (7.0-8.2 ppm) due to the deshielding effect of the ring current. The observed doublet multiplicity arises from coupling to the adjacent proton on the ring.

-

Amino Protons: The amino group protons typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent or trace amounts of water.

-

Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and appears far downfield (12.0-14.0 ppm). This is due to the strong electron-withdrawing effect of the carbonyl group and hydrogen bonding. This signal is often broad and may exchange with D₂O.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-6 (Pyridazine) | 155 - 165 |

| C-3 (Pyridazine) | 140 - 150 |

| C-4 (Pyridazine) | 125 - 135 |

| C-5 (Pyridazine) | 115 - 125 |

Causality Behind Experimental Observations:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field (highest ppm) due to the strong electronegativity of the two oxygen atoms.

-

Pyridazine Carbons: The chemical shifts of the pyridazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon atom attached to the amino group (C-6) is expected to be significantly downfield, as is the carbon attached to the carboxylic acid (C-3).

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and vibrations of the aromatic ring.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3400-3200 | N-H stretch | Amino Group |

| 1720-1680 | C=O stretch | Carboxylic Acid |

| 1620-1580 | C=C and C=N stretches | Pyridazine Ring |

| 1400-1200 | C-O stretch and O-H bend | Carboxylic Acid |

Causality Behind Experimental Observations:

-

O-H Stretch: The carboxylic acid O-H stretch appears as a very broad band due to strong intermolecular hydrogen bonding.[3]

-

N-H Stretch: The amino group typically shows one or two sharp to moderately broad peaks in the N-H stretching region.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption and is one of the most characteristic peaks in the spectrum.[3]

-

Aromatic Stretches: The pyridazine ring gives rise to several absorptions in the fingerprint region corresponding to C=C and C=N stretching vibrations.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrometry Data:

The molecular weight of this compound is 139.11 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 139.

Expected Fragmentation Pattern:

-

Loss of H₂O: A fragment at m/z = 121 due to the loss of a water molecule from the carboxylic acid.

-

Loss of COOH: A fragment at m/z = 94 corresponding to the loss of the carboxylic acid group.

-

Loss of CO: A subsequent loss of carbon monoxide from the [M-H₂O]⁺ fragment could lead to a peak at m/z = 93.

Experimental Protocol for Mass Spectrometry (LC-MS)

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion

The spectral data of this compound is a unique fingerprint that confirms its structure and purity. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy. By understanding the causal relationships between the molecular structure and the resulting spectra, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

- Chem-Impex International. (n.d.). 6-Amino-pyridazine-3-carboxylic acid.

- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Aminopyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to 6-Aminopyridazine-3-carboxylic acid, a pivotal heterocyclic building block in modern drug discovery and agrochemical development.[1][2] This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis, moving beyond a simple recitation of steps to offer insights into the causality of procedural choices. The guide is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of this compound

This compound (C₅H₅N₃O₂) is a bifunctional heterocyclic compound featuring both a nucleophilic amino group and a versatile carboxylic acid moiety on a pyridazine core. This unique arrangement of functional groups makes it an exceptionally valuable intermediate in the synthesis of a wide array of bioactive molecules.[2] In the pharmaceutical sector, it serves as a crucial scaffold for the development of novel therapeutics, particularly in the realms of anti-inflammatory and antimicrobial agents.[2] Its structural motifs are integral to compounds targeting complex biological pathways. Furthermore, in the field of agricultural sciences, this molecule is a key component in the creation of advanced herbicides and pesticides, contributing to improved crop yields and protection.[1][2]

| Compound Property | Value |

| Molecular Formula | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 g/mol [2] |

| Appearance | Off-white solid[2] |

| Melting Point | >250 °C[2] |

| CAS Number | 59772-58-6[2] |

Strategic Synthesis Pathway: A Two-Step Approach

A logical and efficient synthetic route to this compound commences with a commercially available precursor, 3-chloro-6-methylpyridazine. The overall strategy involves two key transformations:

-

Oxidation: The methyl group at the 6-position is selectively oxidized to a carboxylic acid, yielding the key intermediate, 6-chloropyridazine-3-carboxylic acid.

-

Amination: A nucleophilic aromatic substitution (SNAr) reaction is employed to replace the chlorine atom at the 6-position with an amino group.

This approach is advantageous due to the relatively low cost of the starting material and the generally high-yielding nature of the individual steps.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

The oxidation of the methyl group on the pyridazine ring is a critical first step. Strong oxidizing agents in an acidic medium are typically employed for this transformation. This protocol is adapted from established procedures for the oxidation of methyl groups on heterocyclic rings.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, add 3-chloro-6-methylpyridazine (1 eq.) to concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cooled in an ice bath.

-

Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) (2-4 eq.) in portions, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The crude product may precipitate out.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloropyridazine-3-carboxylic acid.

Causality and Expertise:

-

Choice of Oxidant: Both KMnO₄ and K₂Cr₂O₇ are powerful oxidizing agents capable of converting an alkyl side chain of an aromatic ring to a carboxylic acid. The choice between them may depend on factors such as cost, availability, and ease of work-up.

-

Acidic Medium: The use of concentrated sulfuric acid serves both as a solvent and as a proton source, which enhances the oxidizing power of the permanganate or dichromate.

-

Temperature Control: The initial exothermic reaction is controlled by cooling in an ice bath to prevent side reactions and ensure selectivity. The subsequent heating provides the necessary activation energy for the oxidation to proceed to completion.

Step 2: Synthesis of this compound

The conversion of 6-chloropyridazine-3-carboxylic acid to the final product is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro group by a nucleophile, in this case, ammonia.

Protocol:

-

Reaction Setup: In a sealed pressure vessel or autoclave, combine 6-chloropyridazine-3-carboxylic acid (1 eq.) and a concentrated aqueous solution of ammonia (excess, typically 10-20 eq.). A co-solvent such as methanol or ethanol may be added to improve solubility.

-

Reaction: Seal the vessel and heat the mixture to 120-150 °C for 6-12 hours with stirring. The internal pressure will increase during the reaction.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

-

Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 3-4. The product, being amphoteric, will precipitate at its isoelectric point.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting material. The product can be dried under vacuum to yield this compound.

Mechanistic Insights: The SNAr Pathway

The amination of 6-chloropyridazine-3-carboxylic acid proceeds via a well-established SNAr mechanism.

Figure 2: Simplified representation of the SNAr mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient carbon atom at the 6-position of the pyridazine ring, which bears the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms.

-

Loss of the Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion, which is a good leaving group. A proton is subsequently lost from the amino group to yield the final product, this compound.

Trustworthiness and Self-Validation:

-

Reaction Conditions: The use of a sealed vessel and elevated temperatures is necessary to overcome the activation energy for the nucleophilic attack and to ensure the reaction proceeds at a reasonable rate. The excess of ammonia serves to drive the equilibrium towards the product side.

-

Product Isolation: The isoelectric precipitation is a highly effective method for isolating the amphoteric product from the reaction mixture, ensuring a high degree of purity.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridazine ring, a broad singlet for the amino protons, and a very broad singlet for the carboxylic acid proton (typically >10 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the pyridazine ring and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), N-H stretching bands from the amino group (around 3300-3500 cm⁻¹), and C=N and C=C stretching vibrations from the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (139.11 g/mol ). |

Conclusion

This technical guide has outlined a practical and well-substantiated synthetic route for the preparation of this compound. By understanding the underlying chemical principles and the rationale behind the experimental procedures, researchers can confidently synthesize this valuable building block for their research and development endeavors. The provided protocols, coupled with the mechanistic insights, offer a solid foundation for both successful synthesis and informed troubleshooting.

References

- Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid (CN101508676B).

- Vertex AI Search. (n.d.). Grounding API Redirect.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Aminopyridazine-3-carboxylic Acid

Introduction: The Strategic Importance of 6-Aminopyridazine-3-carboxylic Acid

This compound is a pivotal heterocyclic building block in modern chemistry. Its unique electronic and structural features, characterized by a nitrogen-rich pyridazine core functionalized with both an electron-donating amino group and an electron-withdrawing carboxylic acid, make it an exceptionally valuable intermediate. This compound serves as a cornerstone in the synthesis of a diverse array of bioactive molecules, finding extensive applications in pharmaceutical and agrochemical research and development.[1]

In the pharmaceutical sector, this scaffold is integral to the development of novel therapeutics, particularly those targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[1] For professionals in agricultural sciences, it is a key component in the formulation of advanced herbicides and pesticides, contributing to improved crop yields and protection.[1] The versatility of this compound allows for a multitude of chemical transformations, making it an indispensable tool in the drug discovery and development pipeline.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will delve into detailed, field-proven protocols, offer a comparative analysis of the most common pathways, and provide the necessary data for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often dictated by a balance of factors including the cost and availability of precursors, the number of synthetic steps, overall yield, scalability, and safety considerations. Here, we will explore three primary, validated strategies.

| Parameter | Route 1: From Maleic Anhydride | Route 2: From a Pre-functionalized Pyridazine | Route 3: From Mucochloric Acid |

| Starting Materials | Maleic Anhydride, Hydrazine | 3-Chloro-6-methylpyridazine | Mucochloric Acid, Hydrazine |

| Key Intermediates | 3,6-Dichloropyridazine | 6-Chloropyridazine-3-carboxylic acid | 3,4-Dichloro-1H-pyridazin-6-one |

| Number of Steps | 3-4 | 2 | 2-3 |

| Key Advantages | Inexpensive, readily available starting materials.[2] | Shorter synthetic route, potentially higher overall yield.[3] | Utilizes a versatile, highly functionalized starting material.[2] |

| Key Challenges | Use of hazardous reagents like phosphorus oxychloride.[2] | Availability and cost of the starting material. | Mucochloric acid is toxic and corrosive, requiring special handling.[4][5][6][7] |

| Scalability | Well-established for large-scale production.[2] | Amenable to scale-up with appropriate process controls. | Feasible for large-scale synthesis, with stringent safety protocols. |

Route 1: Synthesis from Maleic Anhydride

This is arguably the most classical and cost-effective approach, beginning with the inexpensive and abundant commodity chemical, maleic anhydride. The overall strategy involves the construction of the pyridazine ring, followed by chlorination and subsequent functional group interconversions.

Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Aminopyridazine-3-carboxylic acid: Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyridazine-3-carboxylic acid, a key heterocyclic building block, is of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including the pyridazine core, an amino group, and a carboxylic acid moiety, make it a versatile precursor for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its synthesis, and explores its applications as a pivotal intermediate in drug discovery and development.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] The presence of the nitrogen atoms imparts unique physicochemical properties, such as increased polarity and aqueous solubility compared to its carbocyclic counterparts.[1] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] This makes them attractive scaffolds for the design of novel therapeutic agents.

This compound (CAS No. 59772-58-6) is a bifunctional pyridazine derivative that serves as a crucial starting material for the synthesis of more complex molecules. Its amino group and carboxylic acid functionality allow for a variety of chemical transformations, making it an essential component in the drug discovery and development pipeline.[4]

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale production needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Chem-Impex International, Inc. | ≥ 97% (HPLC) | Gram to Kilogram |

| J&K Scientific | ≥ 97% | Gram to Kilogram |

| BLD Pharm | ≥ 97% | Milligram to Kilogram |

| Accela ChemBio Inc. | ≥ 97% | Gram to Kilogram |

| Alchem Pharmtech, Inc. | ≥ 97% | Gram to Kilogram |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59772-58-6 | [4] |

| Molecular Formula | C₅H₅N₃O₂ | [4] |

| Molecular Weight | 139.11 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| Melting Point | >250 °C | [4] |

| Solubility | Soluble in water and some organic solvents like methanol and ethanol. | [2] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place. | [5] |

Synthesis of this compound

While various methods exist for the synthesis of pyridazine derivatives, a common route to this compound involves the amination of a suitable pyridazine precursor. A plausible synthetic approach is outlined below, based on established chemical principles for analogous compounds.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Amino-3-chloropyridazine

-

In a sealed reaction vessel, dissolve 3,6-dichloropyridazine in an excess of aqueous ammonia.

-

Heat the mixture at a specified temperature (e.g., 120-150°C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 6-amino-3-chloropyridazine.

Step 2: Synthesis of this compound

-

Dissolve 6-amino-3-chloropyridazine in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a strong base, such as n-butyllithium, to facilitate metal-halogen exchange and subsequent deprotonation.

-

Bubble carbon dioxide gas through the reaction mixture or add solid carbon dioxide (dry ice).

-

Allow the reaction to warm to room temperature slowly.

-

Quench the reaction with water or a dilute acid.

-

Adjust the pH to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of various pharmaceutical agents. Its amino and carboxylic acid groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).

As a Scaffold for Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. This compound can be elaborated to introduce various substituents that can target specific pockets within the kinase domain, thereby improving potency and selectivity.

Sources

The Strategic deployment of 6-Aminopyridazine-3-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and its role in modulating pharmacokinetic profiles, render it a versatile core for the design of novel therapeutics.[1][2][3] This technical guide delves into the multifaceted applications of a key derivative, 6-Aminopyridazine-3-carboxylic acid, a versatile building block increasingly utilized in the synthesis of advanced drug candidates. We will explore its synthesis, chemical reactivity, and its strategic incorporation into molecules targeting a spectrum of diseases, with a particular focus on kinase inhibitors and anti-inflammatory agents. This guide aims to provide both foundational knowledge and actionable protocols for researchers engaged in drug discovery and development.

Introduction: The Rise of the Pyridazine Scaffold

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles have proven to be exceptionally fruitful. The pyridazine core, in particular, has garnered significant attention due to its unique electronic distribution and structural features.[1][2][3] The two adjacent nitrogen atoms create a distinct dipole moment and provide sites for hydrogen bond acceptance, crucial for molecular recognition at biological targets.[3]

Derivatives of pyridazine have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs and a pipeline of clinical candidates.[1][2] These compounds have shown promise in oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders.[1][4] this compound emerges as a particularly valuable synthon, offering two distinct points for chemical modification: the amino group and the carboxylic acid. This bifunctionality allows for the construction of diverse molecular architectures and the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59772-58-6 | |

| Molecular Formula | C₅H₅N₃O₂ | |

| Molecular Weight | 139.11 g/mol | |

| Appearance | Off-white solid | [4] |

| Melting Point | >250 °C | [4] |

| Purity | ≥ 97% (HPLC) | [4] |

Spectroscopic Data:

-

IR Spectroscopy: The infrared spectrum of a carboxylic acid is characterized by a broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1760-1690 cm⁻¹. The N-H stretching of the amino group would be expected in the 3500-3300 cm⁻¹ region.[9]

-

Mass Spectrometry: The fragmentation pattern of carboxylic acids in mass spectrometry often involves the loss of water (M-18), the carboxyl group (M-45), or cleavage alpha to the carbonyl group.[10][11][12][13]

Synthesis of this compound: A Strategic Overview

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the provided search results, a general understanding can be pieced together from related syntheses of pyridazine derivatives. A common approach involves the construction of the pyridazine ring from acyclic precursors, followed by functional group manipulations.

One plausible synthetic strategy, based on the synthesis of related pyridazine carboxylic acids, could involve the following conceptual steps:

Figure 1: Conceptual synthetic pathway to this compound.

This generalized pathway highlights the core strategy of forming the pyridazine ring via a cyclocondensation reaction between a dicarbonyl compound and hydrazine. Subsequent functional group interconversions, such as oxidation of a methyl group to a carboxylic acid and introduction of an amino group, would lead to the final product. The precise reagents and conditions would require further experimental development and optimization.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile scaffold for the construction of complex and biologically active molecules. Its bifunctional nature allows for the independent modification of the amino and carboxylic acid groups, enabling the exploration of a wide chemical space.

Kinase Inhibitors: Targeting the Engines of Cell Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyridazine scaffold has been identified as a privileged structure for the development of kinase inhibitors.[14]

Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors, and its aberrant activation is implicated in autoimmune diseases and cancers.[15][16] Several JAK inhibitors have been developed, with some incorporating pyridazine-related scaffolds. While a direct synthesis of a named JAK inhibitor from this compound was not found in the provided results, the structural motifs present in known inhibitors suggest its potential as a key starting material.

For instance, the synthesis of aminopyrazolyl-pyridine-3-carbonitriles as JAK2 inhibitors highlights the importance of the aminopyridine core.[17] this compound could serve as a precursor to such structures through modification of the carboxylic acid to a nitrile and further elaboration of the amino group.

Workflow for the Development of Pyridazine-Based Kinase Inhibitors:

Figure 2: A typical workflow for the discovery of kinase inhibitors utilizing the this compound scaffold.

Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a major focus of drug discovery. Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[18][19]

Derivatives of pyridazine have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[20][21] this compound can serve as a starting point for the synthesis of such compounds. The carboxylic acid can be converted to an amide or other functional groups, while the amino group can be acylated or alkylated to introduce diverse substituents.

Experimental Protocol: General Procedure for Amide Coupling

The following is a generalized protocol for the coupling of a carboxylic acid, such as this compound, with an amine to form an amide bond. This is a fundamental reaction in the synthesis of many bioactive molecules.

-

Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).

-

Add a coupling agent (1.1-1.5 eq.) , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural and electronic properties, combined with its bifunctionality, provide a robust platform for the synthesis of a wide array of bioactive molecules. The continued exploration of this scaffold is likely to yield novel drug candidates with improved therapeutic profiles.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the application of this building block in the synthesis of compounds targeting novel biological pathways will undoubtedly expand its utility in drug discovery. The insights and protocols provided in this guide are intended to facilitate these efforts and empower researchers to fully exploit the potential of this promising heterocyclic scaffold.

References

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry. [Link]

- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]

- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022).

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. [Link]

- In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines. [Link]

- Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). Archiv der Pharmazie. [Link]

- Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). Bioorganic Chemistry. [Link]

- General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and...

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Mini-Reviews in Medicinal Chemistry. [Link]

- Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). Archiv der Pharmazie. [Link]

- 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

- 13C NMR Chemical Shift.

- Mass Spectrometry - Fragmentation P

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.

- 21.

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

- Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. MDPI. [Link]

- Development of Selective Covalent Janus Kinase 3 Inhibitors. PMC. [Link]

- Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Natural Products and Bioprospecting. [Link]

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- IR Chart. University of Colorado Boulder. [Link]

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). Ammonia was bubbled through a hot solution of. The Royal Society of Chemistry. [Link]

- 3-aminopyridine. Organic Syntheses. [Link]

- Proposed fragmentation pathway for the fragmentation ion of 6-APA ampicillin amide.

- FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradi

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [ouci.dntb.gov.ua]

- 3. sphinxsai.com [sphinxsai.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Aminopyridine-3-carboxamide(329-89-5) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR spectrum [chemicalbook.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 20. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 6-Aminopyridazine-3-carboxylic Acid in Modern Agrochemical Synthesis: A Technical Guide

Abstract: The relentless demand for higher crop yields and more sustainable agricultural practices necessitates continuous innovation in the field of agrochemical synthesis. Heterocyclic compounds form the backbone of many modern pesticides, and among them, the pyridazine scaffold has emerged as a critical pharmacophore. This technical guide provides an in-depth exploration of 6-Aminopyridazine-3-carboxylic acid, a key building block in the development of potent and selective agrochemicals.[1][2] We will dissect its structural significance, delve into a detailed synthetic pathway for a prominent class of herbicides, and analyze the structure-activity relationships that make this molecule a cornerstone of contemporary agrochemical research and development.

Introduction: The Pyridazine Core in Agrochemical Design

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[3][4] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and potential for π-π stacking interactions, make it an ideal scaffold for engaging with biological targets.[5] The inherent polarity of the pyridazine ring can also confer favorable properties such as reduced inhibitory effects on cytochrome P450 and a lower potential for interaction with the hERG potassium channel in non-target organisms, which are crucial considerations in modern pesticide development.[5]

This compound (CAS No. 59772-58-6) is a particularly valuable derivative. The presence of both an amino group and a carboxylic acid group on the pyridazine ring provides two reactive handles for further chemical modification, making it a versatile intermediate for constructing a diverse array of complex molecules.[2] This dual functionality is instrumental in its application for creating effective herbicides and pesticides that aim to enhance crop protection while minimizing environmental impact.[1][2]

The Strategic Advantage of the Pyridazine Moiety

The inclusion of the pyridazine moiety in a candidate agrochemical is a deliberate design choice aimed at leveraging its distinct electronic and structural features. Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including herbicidal, antifungal, and insecticidal properties.[3][6] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a critical interaction for binding to the active sites of target enzymes in weeds, fungi, or insects. This targeted interaction is fundamental to achieving high efficacy and selectivity, cornerstones of modern agrochemical design.

Case Study: Synthesis of a Sulfonylurea Herbicide Precursor

One of the most significant applications of pyridazine derivatives in agrochemicals is in the synthesis of sulfonylurea herbicides. While a direct synthesis of a commercialized herbicide from this compound is proprietary, we can outline a representative synthesis of a key intermediate, Methyl 6-chloropyridazine-3-carboxylate, which is a crucial precursor for many bioactive molecules. This synthesis highlights the chemical transformations that make this compound a valuable starting material.

Background and Rationale

Sulfonylurea herbicides are known for their high efficacy at low application rates and their specific mode of action, which is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is essential for the biosynthesis of branched-chain amino acids in plants but is absent in animals, providing a basis for their selective toxicity. The pyridazine ring in these herbicides often plays a crucial role in binding to the ALS enzyme.

Synthesis of Methyl 6-chloropyridazine-3-carboxylate